molecular formula C31H52O4 B13782972 Decyl isotridecyl phthalate CAS No. 98072-27-6

Decyl isotridecyl phthalate

Cat. No.: B13782972
CAS No.: 98072-27-6
M. Wt: 488.7 g/mol
InChI Key: BDXQRNJWNXJZFI-UHFFFAOYSA-N
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Description

Decyl isotridecyl phthalate is a high-molecular-weight phthalate ester primarily used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. This compound is derived from the esterification of phthalic acid with decyl and isotridecyl alcohols. It is commonly used in the production of flexible polyvinyl chloride (PVC) products, coatings, and various other plastic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decyl isotridecyl phthalate is synthesized through the esterification of phthalic acid with decyl and isotridecyl alcohols. The reaction typically involves heating phthalic acid with the alcohols in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, thus driving the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where phthalic acid and the alcohols are continuously fed into the reactor. The reaction mixture is heated and stirred to ensure complete mixing and efficient heat transfer. The water formed during the reaction is continuously removed, and the final product is purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Decyl isotridecyl phthalate primarily undergoes hydrolysis and transesterification reactions.

Common Reagents and Conditions:

    Hydrolysis: This reaction involves the breakdown of the ester bond in the presence of water and an acid or base catalyst. Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol.

Major Products Formed:

Scientific Research Applications

Decyl isotridecyl phthalate has several applications in scientific research:

Mechanism of Action

Decyl isotridecyl phthalate exerts its effects primarily through its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and workability of the material. On a molecular level, it can act as an endocrine disruptor by mimicking or interfering with the action of natural hormones. This can lead to various biological effects, including alterations in hormone levels and disruptions in normal endocrine functions .

Comparison with Similar Compounds

  • Diisononyl phthalate (DINP)
  • Diisodecyl phthalate (DIDP)
  • Diundecyl phthalate (DUP)
  • Di-n-decyl phthalate (DNP)

Comparison: Decyl isotridecyl phthalate is unique due to its specific combination of decyl and isotridecyl alcohols, which provides a distinct balance of flexibility and durability. Compared to other phthalates like diisononyl phthalate and diisodecyl phthalate, it offers different physical properties and performance characteristics, making it suitable for specific applications where a particular balance of properties is required .

Properties

CAS No.

98072-27-6

Molecular Formula

C31H52O4

Molecular Weight

488.7 g/mol

IUPAC Name

1-O-decyl 2-O-(11-methyldodecyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C31H52O4/c1-4-5-6-7-8-12-15-20-25-34-30(32)28-23-18-19-24-29(28)31(33)35-26-21-16-13-10-9-11-14-17-22-27(2)3/h18-19,23-24,27H,4-17,20-22,25-26H2,1-3H3

InChI Key

BDXQRNJWNXJZFI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCC(C)C

Origin of Product

United States

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